1,5,6-Trimethylpiperidin-3-ol
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Overview
Description
1,5,6-Trimethylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethylpyridine with a suitable reducing agent to form the piperidine ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5,6-Trimethylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features but different chemical properties.
Piperidine: The parent compound with a simpler structure and broader range of applications.
N-Methylpiperidine: A methylated derivative with distinct chemical and biological properties.
Uniqueness
1,5,6-Trimethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
496783-46-1 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,5,6-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(10)5-9(3)7(6)2/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
JTTKTZJDDQRYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1C)C)O |
Origin of Product |
United States |
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